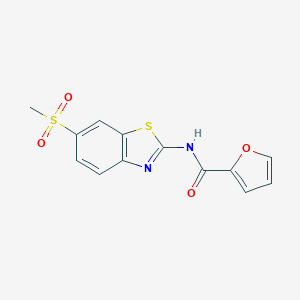

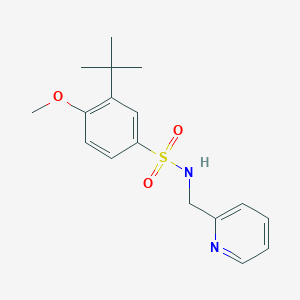

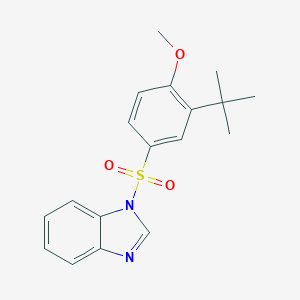

N-(6-甲磺酰-1,3-苯并噻唑-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

WAY-278759 具有多种科学研究应用,包括:

化学: 用作研究 MK2 降解及其对各种生化途径的影响的工具化合物。

生物学: 用于细胞研究,以了解 MK2 在炎症反应和其他细胞过程中的作用。

医学: 研究其在 MK2 起关键作用的疾病(例如炎症性疾病)中的潜在治疗应用。

工业: 用于开发靶向 MK2 的新药和治疗剂.

作用机制

WAY-278759 通过靶向并降解 MK2 蛋白发挥作用。 MK2 的降解会破坏其在各种细胞途径中的作用,特别是那些参与炎症的途径。 这种机制涉及 WAY-278759 与 MK2 的结合,导致其泛素化并随后被蛋白酶体降解 .

未来方向

The compound has shown promising results in the context of Alzheimer’s disease, suggesting it may be a suitable lead for further development as an effective therapeutic agent . Future research could focus on optimizing its synthesis, further investigating its mechanism of action, and conducting preclinical and clinical trials to evaluate its safety and efficacy.

生化分析

Biochemical Properties

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . The compound binds to the active site of AChE, inhibiting its activity and leading to an increase in acetylcholine levels. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been found to interact with other proteins and biomolecules, contributing to its diverse biochemical effects.

Cellular Effects

The effects of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to enhance cell signaling pathways related to memory and cognition by increasing acetylcholine levels . It also influences gene expression by modulating the activity of transcription factors involved in neuroprotection. Furthermore, N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide affects cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses.

Molecular Mechanism

At the molecular level, N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide exerts its effects through several mechanisms. The compound’s primary mode of action involves binding to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s benzothiazole and furan rings, which fit into the enzyme’s active site. Additionally, N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.

Dosage Effects in Animal Models

The effects of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide vary with different dosages in animal models. At low to moderate doses, the compound has been found to improve cognitive function and memory in rodent models of Alzheimer’s disease . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

准备方法

合成路线和反应条件

WAY-278759 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。 确切的合成路线和反应条件是专有的,并在专利文献中详细说明 .

工业生产方法

WAY-278759 的工业生产方法没有广泛记载,但它们可能涉及将实验室合成程序扩大以满足工业需求。 这包括优化反应条件、使用更大的反应器以及确保最终产品的纯度和一致性。

化学反应分析

反应类型

WAY-278759 会发生各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢。

还原: 此反应涉及添加氢或去除氧。

取代: 此反应涉及用另一种原子或原子基团替换一个原子或原子基团。

常见的试剂和条件

WAY-278759 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件根据所需的结果而异,例如温度、压力和溶剂选择。

主要形成的产物

WAY-278759 反应中形成的主要产物取决于所使用的特定反应条件和试剂。 这些产物通常是保留 WAY-278759 核心结构的中间体或衍生物。

相似化合物的比较

类似化合物

WAY-276759: 另一种具有相似性质但结构特征不同的 MK2 降解剂。

WAY-277759: 一种具有可比较的生物活性但化学结构不同的化合物。

独特性

WAY-278759 的独特性在于其对 MK2 的特异性结合亲和力和降解效率。 这使其成为研究和潜在治疗应用中的宝贵工具,使其与其他类似化合物区分开来 .

属性

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S2/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSPKKJKXDTKMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

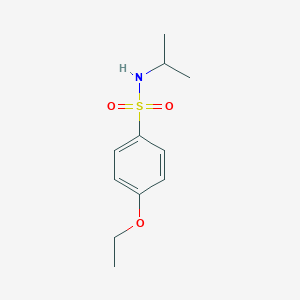

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)

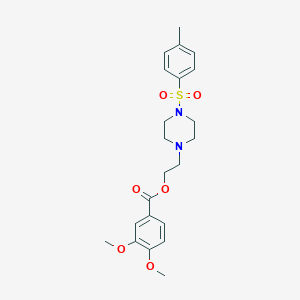

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)

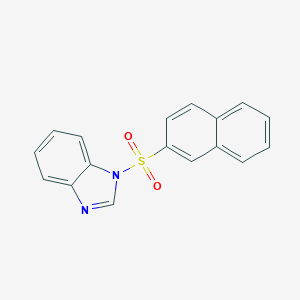

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)